Enalaprilat is a potent, competitive, and specific inhibitor of angiotensin-converting enzyme (ACE) [, , ]. It is the active metabolite of enalapril, a widely prescribed antihypertensive prodrug [, , , , ]. Enalaprilat is not naturally found and is synthesized from enalapril through hydrolysis [, , ]. In scientific research, enalaprilat is primarily used to investigate the role of the renin-angiotensin system in various physiological and pathological processes, particularly in cardiovascular diseases [, , , , , , , , ]. It is also utilized in research related to renal function and pharmacology due to its interactions with renal transporters [, , ].
Further elucidating the non-angiotensin-converting enzyme (ACE)-mediated mechanisms of action of enalaprilat, including its interactions with bradykinin and the fibrinolytic system []. This could reveal novel therapeutic targets or strategies for cardiovascular diseases.
Investigating the potential of enalaprilat in targeted drug delivery systems, leveraging its interaction with specific renal and cellular transporters [, , ]. This could enhance its therapeutic efficacy and reduce off-target effects.
Exploring the role of enalaprilat in the context of personalized medicine, considering the influence of genetic factors like the ACE (I/D) genotype on its pharmacokinetics and pharmacodynamics []. This could lead to optimized dosing strategies based on individual patient characteristics.
Enalaprilat dihydrate is the dihydrate form of enalaprilat, which is the active metabolite of the prodrug enalapril. It is primarily classified as an angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension. By inhibiting the conversion of angiotensin I to angiotensin II, enalaprilat dihydrate helps to lower blood pressure and reduce fluid retention, making it an essential therapeutic agent in managing cardiovascular diseases .
Enalaprilat dihydrate is derived from enalapril, which was developed to improve upon earlier ACE inhibitors like captopril. The modification involved removing a thiol group that caused adverse effects, leading to a more tolerable compound. Enalaprilat itself is poorly absorbed when taken orally; thus, it is administered intravenously when oral therapy is not feasible .
Enalaprilat dihydrate can be synthesized through several methods, typically involving the hydrolysis of enalapril or direct synthesis from precursor compounds.
The synthesis often involves:
The molecular structure of enalaprilat dihydrate consists of a pyrrolidine ring connected to a carboxylic acid and an amine group.
Enalaprilat dihydrate participates in various chemical reactions typical for carboxylic acids and amines, including:
The stability of enalaprilat dihydrate under various pH levels and temperatures is crucial for its pharmaceutical applications .
Enalaprilat dihydrate functions primarily by inhibiting the angiotensin-converting enzyme.
Studies have indicated that intravenous administration results in rapid onset of action, making it suitable for acute management of hypertension .
Enalaprilat dihydrate exhibits several notable physical and chemical properties:
Enalaprilat dihydrate has several scientific uses primarily within pharmacology:
Enalaprilat dihydrate (chemical name: (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}propanoyl]pyrrolidine-2-carboxylic acid dihydrate) is the biologically active metabolite of the prodrug enalapril. Its molecular structure features three chiral centers, all possessing S-configurations, which are critical for angiotensin-converting enzyme (ACE) binding and inhibition efficacy [2] [8]. The crystalline solid form incorporates two water molecules (dihydrate) per molecule of enalaprilat, with the hydrate configuration significantly influencing its solid-state stability and intermolecular packing [3].
X-ray diffraction studies reveal that the dihydrate crystal lattice features extensive hydrogen-bonding networks between the water molecules, carboxylic acid groups, and amide functionalities. These interactions create a stabilized supramolecular architecture where water molecules occupy specific channels between enalaprilat molecules. The proline residue adopts a puckered conformation, while the phenylpropyl side chain extends into a hydrophobic domain [3]. The absolute stereochemistry at the C1' (proline carbonyl carbon), C2 (alanine α-carbon), and C1 (phenylpropyl α-carbon) positions is essential for optimal docking within the ACE active site, particularly via coordination with the catalytic zinc ion [8].
Table 1: Key Structural Parameters of Enalaprilat Dihydrate
Parameter | Description |
---|---|
Molecular Formula | C₁₈H₂₈N₂O₇ (C₁₈H₂₄N₂O₅ · 2H₂O) |
Molecular Weight | 384.42 g/mol |
CAS Number | 84680-54-6 |
Chiral Centers | Three (all S-configured) |
Hydration State | Dihydrate |
Primary Functional Groups | Two carboxylates, one secondary amine, one tertiary amide, one phenyl ring |
Solubility Profile: Enalaprilat dihydrate exhibits pH-dependent solubility arising from its ionizable carboxylic acid groups (pKₐ values ~2.5 and ~5.5). It demonstrates limited aqueous solubility (~12.5 mg/mL at 25°C, equivalent to ~32.5 mM), requiring mild warming (up to 60°C) or brief sonication to achieve complete dissolution [3] [4] [5]. Solubility is significantly enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO) (70-100 mg/mL, ~180-260 mM), though moisture absorption by DMSO can reduce effective solubility over time. It is practically insoluble in ethanol and non-polar solvents [3] [4].
Table 2: Solubility Profile of Enalaprilat Dihydrate
Solvent | Solubility | Conditions |
---|---|---|
Water | ~12.5 - 14 mg/mL (~32.5 - 36.4 mM) | 25°C; requires warming/sonication |
Dimethyl Sulfoxide (DMSO) | 70 - 100 mg/mL (~180 - 260 mM) | Anhydrous DMSO recommended |
Ethanol | Insoluble | 25°C |
Acetonitrile | Soluble (for analytical solutions) | e.g., 10 µg/mL or 100 µg/mL [5] |
Solid-State Stability: The dihydrate form is the stable crystalline state under ambient conditions (room temperature, moderate humidity). However, enalaprilat dihydrate is susceptible to chemical degradation pathways, primarily intramolecular cyclization under thermal stress or acidic conditions. This cyclization involves nucleophilic attack by the secondary amine of the proline residue on the carbonyl carbon of the alanine carboxamide, leading to the formation of a diketopiperazine (DKP) derivative [6]. This degradation route is a major focus of pharmaceutical stability studies. Dehydration studies indicate that loss of the crystalline water molecules occurs at elevated temperatures (>70-80°C), potentially leading to amorphous or anhydrous forms with altered physical properties and potentially increased reactivity [6].
Hydration Dynamics: The two water molecules are integral to the crystal lattice stability. Studies combining thermal analysis (like DSC) with vibrational spectroscopy (FT-IR microscopy) demonstrate that dehydration disrupts the hydrogen-bonding network, often preceding or accelerating chemical degradation like cyclization. The activation energy (Eₐ) for the solid-state cyclization degradation of the parent compound enalapril maleate (closely related to enalaprilat) has been reported in the range of 176.4–193.9 kJ/mol, highlighting the significant energy barrier involved in the degradation within the solid matrix [6]. The dihydrate form offers kinetic stability against degradation compared to amorphous or anhydrous forms by imposing a specific, less reactive molecular conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR spectra provide definitive proof of the molecular structure and stereochemistry. Key ¹H NMR signals include: the characteristic proline α-proton (δ ~4.1-4.3 ppm, multiplet), the alanine methyl group (δ ~1.2-1.4 ppm, doublet), the phenylpropyl chain methylene protons adjacent to the phenyl ring (δ ~2.6-2.8 ppm, triplet), and the aromatic protons (δ ~7.1-7.3 ppm, multiplet). The phenylpropyl methine proton (α to the carboxylic acid and amine) appears around δ ~3.5-3.7 ppm (multiplet). The diastereotopic methylene protons of proline and phenylpropyl chains give complex coupling patterns. ¹³C NMR confirms carbonyl carbons (proline C1' ~175 ppm, alanine C=O ~172 ppm, phenylpropyl C=O ~175 ppm), aromatic carbons (~140-125 ppm), and aliphatic carbons [8].
Infrared (IR) Spectroscopy:Fourier-Transform Infrared (FT-IR) spectroscopy is crucial for identifying functional groups and monitoring solid-state stability. Key absorption bands for enalaprilat dihydrate include [4] [6]:
Table 3: Characteristic FT-IR Bands of Enalaprilat Dihydrate
Wavenumber (cm⁻¹) | Assignment | Significance |
---|---|---|
~3200-3500 (broad) | O-H stretching (H₂O, COOH) | Hydration state, carboxylic acid presence |
~1700-1725 | C=O stretching (carboxylic acid dimer) | Protonated carboxylic acid |
~1630-1650 | C=O stretching (tertiary amide) | Critical marker for degradation (shifts/disappears upon cyclization to DKP) |
~1550-1590 (asym) | COO⁻ stretching (carboxylate anion) | Ionized state |
~1390-1420 (sym) | COO⁻ stretching (carboxylate anion) | Ionized state |
~1250-1300 | C-N stretching | Amide linkage |
~700-750, 1500, 1600 | Aromatic C-H bending, C=C stretching | Phenyl ring presence |
Monitoring the amide carbonyl band (~1649 cm⁻¹) is particularly important for tracking the cyclization degradation to DKP, as this bond is involved in the ring formation, causing a significant shift or decrease in intensity [6]. Multivariate analysis (like entropy minimization and spectral dissimilarity) of FT-IR data allows deconvolution of overlapping bands and accurate quantification of degradation kinetics directly in the solid state [6].
Mass Spectrometry (MS):High-resolution mass spectrometry confirms the molecular formula. The expected exact mass for the monoisotopic ion of the anhydrous form (C₁₈H₂₄N₂O₅, [M+H]⁺) is 348.1678 Da. Electrospray Ionization (ESI) typically generates prominent ions corresponding to [M+H]⁺ (~349 m/z) and [M+Na]⁺ (~371 m/z). Under negative ion mode, [M-H]⁻ (~347 m/z) is observed. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion shows characteristic fragment ions resulting from cleavage:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1